1-(4-Chlorophenyl)guanidine

Urokinase inhibition Structure-activity relationship Serine protease

1-(4-Chlorophenyl)guanidine (4-CPG, CAS 45964-97-4) is a monosubstituted phenylguanidine (C₇H₈ClN₃, MW 169.61) that serves as a potent and selective urokinase-type plasminogen activator (uPA) inhibitor (Ki = 6.07 μM) and as an acid-sensing ion channel 3 (ASIC3) positive allosteric modulator. Originally characterized in a quantitative structure–activity relationship (QSAR) study of substituted phenylguanidines , the compound has also been identified as Chlorhexidine Diacetate EP Impurity E, making it relevant for both pharmacological probe development and pharmaceutical analytical quality control.

Molecular Formula C7H8ClN3
Molecular Weight 169.61 g/mol
CAS No. 45964-97-4
Cat. No. B047294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)guanidine
CAS45964-97-4
Synonyms1-(4-Chlorophenyl)​guanidine;  N-4-Chlorophenylguanidine;  N-p-Chlorophenylguanidine;  (4-Chlorophenyl)-guanidine; 
Molecular FormulaC7H8ClN3
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=C(N)N)Cl
InChIInChI=1S/C7H8ClN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11)
InChIKeyZSJNJAJDBNFVCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)guanidine (CAS 45964-97-4): A Para-Chloro-Substituted Phenylguanidine with Dual Urokinase/ASIC3 Pharmacological Utility


1-(4-Chlorophenyl)guanidine (4-CPG, CAS 45964-97-4) is a monosubstituted phenylguanidine (C₇H₈ClN₃, MW 169.61) that serves as a potent and selective urokinase-type plasminogen activator (uPA) inhibitor (Ki = 6.07 μM) and as an acid-sensing ion channel 3 (ASIC3) positive allosteric modulator [1]. Originally characterized in a quantitative structure–activity relationship (QSAR) study of substituted phenylguanidines [1], the compound has also been identified as Chlorhexidine Diacetate EP Impurity E, making it relevant for both pharmacological probe development and pharmaceutical analytical quality control [2].

Why 1-(4-Chlorophenyl)guanidine Cannot Be Replaced by Isomeric or Unsubstituted Phenylguanidine Analogs in Quantitative Pharmacological Studies


Substituting 1-(4-chlorophenyl)guanidine with positional isomers (2-Cl or 3-Cl) or unsubstituted phenylguanidine introduces large, non-linear potency deviations in urokinase inhibition assays. The 3-chloro isomer exhibits a ~10-fold increase in Ki (from 6.07 to 61.7 μM), the unsubstituted analog a ~3.4-fold increase, and the 2-chloro isomer a catastrophic ~148-fold increase (Ki ~897 μM) [1][2]. These differences are driven by electronic and steric effects of the chlorine substituent on the aryl–guanidine pharmacophore, meaning that even minor positional changes produce fundamentally different enzyme-inhibitor binding interactions [1].

1-(4-Chlorophenyl)guanidine: Head-to-Head Quantitative Differentiation Evidence Across Urokinase Inhibition, ASIC3 Modulation, Antimicrobial SAR, and Synthetic Utility


Para-Chloro Substitution Confers Optimal Urokinase Inhibition Potency Among Monosubstituted Phenylguanidines

In the seminal 1990 QSAR study by Yang et al., 1-(4-chlorophenyl)guanidine (4-CPG) inhibited human urokinase (uPA) with a Ki of 6.07 μM [1]. Under the same assay conditions (competitive inhibition, spectrophotometric detection using NGK-pNA substrate), the positional isomers and unsubstituted analog showed the following Ki values: N-(3-chlorophenyl)guanidine, Ki = 61.7 μM (61,700 nM); unsubstituted N-phenylguanidine, Ki = 20.6 μM (20,600 nM); and N-(2-chlorophenyl)guanidine, Ki = ~897 μM (897,000 nM) [2][3][4]. The para-chloro derivative is thus 10.2-fold more potent than the meta isomer, 3.4-fold more potent than the unsubstituted compound, and approximately 148-fold more potent than the ortho isomer. This establishes a clear positional preference for chlorine at the 4-position.

Urokinase inhibition Structure-activity relationship Serine protease

~20-Fold Urokinase-over-Trypsin Selectivity Distinguishes 4-CPG from Non-Selective Serine Protease Inhibitors

4-Chlorophenylguanidine hydrochloride inhibited urokinase with a Ki of 6.07 μM and bovine trypsin with a Ki of 120 μM in the same study, yielding a 19.8-fold selectivity ratio for urokinase over trypsin [1]. This selectivity is pharmacologically significant because many serine protease inhibitors (e.g., benzamidine derivatives) exhibit poor discrimination between urokinase, trypsin, plasmin, and thrombin. The Yang et al. study further reports that this class of substituted phenylguanidines displays >300-fold selectivity for uPA relative to tissue-type plasminogen activator (tPA) and >1,000-fold selectivity relative to plasmin, positioning 4-CPG as a tool for dissecting uPA-specific pathways without confounding trypsin-like or fibrinolytic off-target effects .

Enzyme selectivity Urokinase Trypsin Off-target profiling

ASIC3 Positive Allosteric Modulation: 4-CPG Shifts pH Activation by +0.33 Units, a Profile Distinct from GMQ-Class Agonists

4-Chlorophenylguanidine (4-CPG) acts as an ASIC3 positive allosteric modulator, directly activating the channel and reversing desensitization. Quantitative electrophysiology data show that 4-CPG shifts the ASIC3 half-maximal pH activation (pH₅₀) from 6.79 to 7.12 at a concentration of 1 mM — an alkaline shift of +0.33 pH units [1]. By comparison, the reference ASIC3 agonist GMQ (2-guanidine-4-methylquinazoline) activates homomeric rASIC3 at neutral pH 7.4 with an EC₅₀ of 680 μM, and the related modulator guanabenz has an EC₅₀ of 67.5 μM [2]. The distinct mechanism of 4-CPG (alkaline shift of pH dependence vs. direct agonist activation at neutral pH for GMQ) means that 4-CPG functions as a 'sensitizer' of the proton-gated channel rather than a stand-alone agonist at physiological pH, making it uniquely suited for studying ASIC3 desensitization kinetics in inflammatory pain models [1].

ASIC3 Acid-sensing ion channels Pain research Allosteric modulator

Para-Chloro Phenylguanidine Exhibits Superior Antibacterial Activity Relative to Ortho-Chloro Isomer: Class-Level Positional SAR Established Since 1951

A structure–activity relationship study of chloro-substituted phenylguanidines, originally published in 1951 and confirmed by subsequent investigations, established that antibacterial efficacy against Staphylococcus aureus and Escherichia coli depends critically on the position of the chlorine atom [1]. The study explicitly reports that 'efficacy differed according to the position of chlorine atom, being strong in meta and para derivatives, while that of ortho derivative was weaker' [1]. This class-level positional SAR aligns with the urokinase inhibition data (Item 1) where the 2-chloro (ortho) isomer showed dramatically reduced potency. While the 1951 study used qualitative or semi-quantitative measures rather than modern MIC endpoints, the consistent rank-ordering across two pharmacologically unrelated readouts (antibacterial activity and urokinase inhibition) reinforces the unique pharmacophoric advantage of the para-chloro substitution pattern [2].

Antimicrobial Phenylguanidine SAR Chlorine positional effect

4-CPG as a Key Synthetic Intermediate for hSMG-1 Kinase Inhibitor Development: A Structurally Enabling Reagent for Pyrimidine-Focused Medicinal Chemistry

1-(4-Chlorophenyl)guanidine serves as a critical building block in the synthesis of pyrimidine derivatives designed as hSMG-1 kinase inhibitors, a target implicated in nonsense-mediated mRNA decay (NMD) and cancer cell stress responses [1]. In published synthetic routes, 4-CPG is condensed with substituted pyrimidine precursors to generate compounds such as 2-(4-chloro-6-methylpyrimidin-2-yl)-1-(4-chlorophenyl)guanidine [2][3]. The resulting hSMG-1 inhibitor leads, exemplified by compound 11e, achieve remarkable potency (IC₅₀ < 0.05 nM) with 900-fold selectivity over mTOR and >650-fold selectivity over PI3Kα . While 4-CPG itself is not the active inhibitor, its para-chlorophenylguanidine moiety is an essential structural determinant for target engagement, and procurement of the correct regioisomer (para vs. meta vs. ortho) is necessary for reproducing the published synthetic sequences and inhibitor pharmacology.

hSMG-1 inhibitor Pyrimidine synthesis Cancer target Chemical reagent

Where 1-(4-Chlorophenyl)guanidine (CAS 45964-97-4) Provides the Strongest Procurement Justification: Application Scenarios Anchored in Quantitative Evidence


Urokinase (uPA) Biochemical and Cellular Pharmacology Studies Requiring a Potent, Selective, Non-Peptidic Inhibitor

The 6.07 μM Ki against uPA and ~20-fold selectivity over trypsin make 4-CPG an appropriate non-peptidic probe for investigating uPA-dependent processes including tumor cell invasion, angiogenesis, and vascular remodeling. Its >300-fold selectivity over tPA and >1,000-fold over plasmin allows researchers to interrogate uPA-specific signaling without confounding fibrinolytic pathway activation . Procurement of the 4-chloro regioisomer specifically is mandatory, as the 3-chloro and 2-chloro isomers exhibit 10-fold and 148-fold potency losses, respectively [1].

ASIC3 Desensitization and Inflammatory Pain Mechanistic Studies Using a Positive Allosteric Modulator Tool Compound

4-CPG's ability to shift ASIC3 pH₅₀ from 6.79 to 7.12 (ΔpH = +0.33) at 1 mM provides a unique pharmacological profile for studying ASIC3 desensitization kinetics and proton sensitivity in peripheral pain pathways. Unlike GMQ-class agonists (EC₅₀ 680 μM) that directly gate the channel at neutral pH, 4-CPG acts as a sensitizer, making it the compound of choice for experiments designed to model the sensitization component of inflammatory hyperalgesia where tissue pH is mildly acidic [1].

Medicinal Chemistry Campaigns Synthesizing hSMG-1 Kinase Inhibitors for Cancer Target Validation

As a key synthetic intermediate for pyrimidine-based hSMG-1 inhibitors, 4-CPG enables access to inhibitors such as compound 11e (IC₅₀ < 0.05 nM) . Reproducing these sub-nanomolar inhibitors requires the correct aryl-guanidine regioisomer; substituting meta- or ortho-chlorophenylguanidine produces isomeric pyrimidine products for which no published SAR exists, risking complete loss of target potency and selectivity [1].

Chlorhexidine-Related Pharmaceutical Impurity Profiling and Analytical Quality Control

1-(4-Chlorophenyl)guanidine is designated as Chlorhexidine Diacetate EP Impurity E, and is supplied with full regulatory characterization data for use in analytical method development, method validation (AMV), and quality control (QC) during ANDA submissions or commercial chlorhexidine production . Procurement of the certified impurity reference standard at specified purity (≥98%, as supplied by multiple vendors) is essential for HPLC/LC-MS impurity tracking in finished chlorhexidine pharmaceutical products [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Chlorophenyl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.